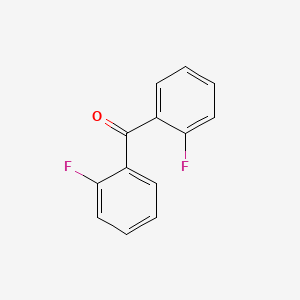

2,2'-Difluorobenzofenona

Descripción general

Descripción

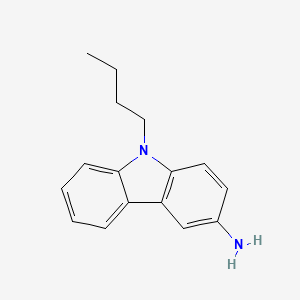

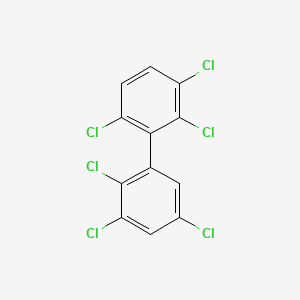

2,2'-Difluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two fluorine atoms at the 2,2' positions of the biphenyl structure. This compound is of interest due to its potential applications in various fields, including the synthesis of polymers and pharmaceuticals. The presence of fluorine atoms can significantly alter the physical and chemical properties of the compound, making it a valuable target for synthesis and application in material science.

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can be achieved through various methods. One approach involves the use of organolithium chemistry, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone, where 2,6-difluorophenyllithium reacts with 2-sulfobenzoic acid cyclic anhydride in THF at low temperatures to produce the desired compound . Although this method does not directly synthesize 2,2'-difluorob

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

La 2,2'-Difluorobenzofenona sirve como un intermedio clave en la síntesis de varios compuestos farmacéuticos. Su capacidad para introducir átomos de flúor en las moléculas es particularmente valiosa ya que el flúor puede alterar significativamente la actividad biológica de los fármacos. Por ejemplo, la incorporación de flúor puede aumentar la estabilidad metabólica de los medicamentos, permitiéndoles permanecer activos en el cuerpo por períodos más largos .

Ciencia de Materiales

En la ciencia de los materiales, la this compound se utiliza en el desarrollo de polímeros avanzados. Su rigidez estructural y contenido de flúor contribuyen a la estabilidad térmica y la resistencia química de estos materiales. Esto la convierte en una excelente candidata para crear plásticos de alto rendimiento utilizados en condiciones extremas, como en la industria aeroespacial o automotriz .

Síntesis Orgánica

Este compuesto se emplea como bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas orgánicas complejas. Su naturaleza bifuncional, con dos grupos fluorofenilo reactivos, permite la formación de arquitecturas moleculares intrincadas que son esenciales en la química sintética .

Química Analítica

La this compound se puede analizar utilizando Cromatografía Líquida de Alta Resolución (HPLC) de fase inversa. Esta aplicación es crucial en el control de calidad y la evaluación de la pureza tanto en entornos de investigación como industriales. El método implica una fase móvil que contiene acetonitrilo, agua y un ácido, que separa el compuesto en función de sus propiedades fisicoquímicas únicas .

Optoelectrónica

Debido a sus propiedades electrónicas, la bis(2-fluorofenil)metanona se está explorando para su uso en dispositivos optoelectrónicos. Puede funcionar como una capa aceptora de electrones en diodos emisores de luz orgánicos (OLED) o como un componente en células fotovoltaicas. Los átomos de flúor juegan un papel en la sintonización de las características electrónicas del material para un mejor rendimiento .

Imagen Biomédica

En la imagen biomédica, los compuestos fluorados como la this compound se investigan por su potencial como agentes de contraste. Su contenido de flúor es beneficioso para técnicas como la Resonancia Magnética Nuclear (RMN) ^19F, donde pueden proporcionar imágenes más claras debido a la señal distintiva del flúor .

Desarrollo Agroquímico

La introducción de flúor en los agroquímicos puede mejorar su eficacia y estabilidad ambiental. La bis(2-fluorofenil)metanona se estudia por su uso en la síntesis de nuevos pesticidas y herbicidas, donde sus átomos de flúor pueden mejorar la resistencia de los compuestos a la degradación y aumentar su potencia .

Sensores Químicos

Por último, la this compound es un candidato para el desarrollo de sensores químicos. Sus átomos de flúor pueden interactuar con analitos específicos, alterando las propiedades electrónicas del sensor y permitiendo así la detección de diversas sustancias químicas o biológicas con alta sensibilidad .

Safety and Hazards

2,2’-Difluorobenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Relevant Papers A paper titled “Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly (arylene ether ketones)” discusses the influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly (arylene ether ketones) .

Propiedades

IUPAC Name |

bis(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDHXHLGYBJDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187787 | |

| Record name | 2,2'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342-23-4 | |

| Record name | Bis(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,2'-Difluorobenzophenone particularly useful in the synthesis of substituted 9(10H)-acridinones?

A1: 2,2'-Difluorobenzophenone serves as a valuable precursor in the synthesis of substituted 9(10H)-acridinones due to the presence of fluorine atoms at the 2,2' positions. These fluorine atoms act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The research highlights that incorporating electron-withdrawing groups, such as nitro groups, further activates the aromatic rings, making them even more susceptible to SNAr reactions []. This strategic placement of fluorine atoms and the introduction of activating groups enable the construction of the desired 9(10H)-acridinone framework through sequential SNAr reactions, as outlined in the research paper [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)